N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
Overview
Description
N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that belongs to the class of amides. This compound features a cyclopropyl group, a methoxyphenyl group, and a thiophen-3-ylmethyl group attached to a propanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide can be achieved through a multi-step process:
Formation of the Amide Bond: The initial step involves the formation of the amide bond. This can be done by reacting the appropriate carboxylic acid (3-(4-methoxyphenyl)propanoic acid) with an amine (N-cyclopropyl-N-(thiophen-3-ylmethyl)amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Methoxy Group Introduction: The methoxy group can be introduced through a methylation reaction, using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings (methoxyphenyl and thiophene) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are common.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-(4-methoxyphenyl)propanamide: Lacks the thiophen-3-ylmethyl group.
N-(thiophen-3-ylmethyl)-3-(4-methoxyphenyl)propanamide: Lacks the cyclopropyl group.
N-cyclopropyl-3-(4-hydroxyphenyl)-N-(thiophen-3-ylmethyl)propanamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the cyclopropyl and thiophen-3-ylmethyl groups, along with the methoxyphenyl group, makes N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-22-13-15/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPVMQKODPMZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180163 | |
Record name | N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234840-00-6 | |
Record name | N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234840-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4-methoxy-N-(3-thienylmethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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